Undecenoic acid, 3-methylbutyl ester

描述

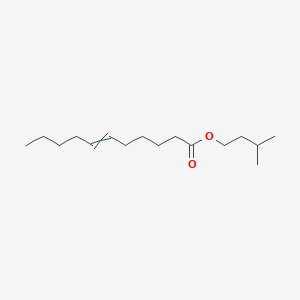

Undecenoic acid, 3-methylbutyl ester is a useful research compound. Its molecular formula is C16H30O2 and its molecular weight is 254.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Introduction

Undecenoic acid, 3-methylbutyl ester (also known as iso-amyl 10-undecenoate) is an ester derived from undecenoic acid, a fatty acid recognized for its bioactive properties. This compound has garnered interest due to its potential applications in pharmaceuticals and cosmetics, particularly for its antifungal and antibacterial activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant research findings.

- Chemical Formula: CHO

- Molecular Weight: 254.4082 g/mol

- CAS Registry Number: 10214-27-4

- IUPAC Name: 10-Undecenoic acid, 3-methylbutyl ester

The structure of this compound features a long carbon chain with a double bond, contributing to its unique biological properties. This compound is typically synthesized through the esterification of undecenoic acid with 3-methylbutanol.

Antifungal Activity

Undecenoic acid has been extensively studied for its antifungal properties, particularly against Candida albicans and dermatophytes responsible for skin infections. The mechanism of action involves:

- Inhibition of Morphogenesis: Research indicates that undecenoic acid inhibits the conversion of yeast forms to hyphal forms in Candida albicans, which are associated with pathogenicity. This inhibition is linked to the disruption of fatty acid biosynthesis essential for fungal growth .

- Clinical Efficacy: In clinical studies, undecenoic acid has shown efficacy comparable to conventional antifungal agents such as azoles and allylamines in treating conditions like athlete's foot and ringworm. A review of placebo-controlled trials highlighted its effectiveness in alleviating symptoms associated with fungal infections .

Antibacterial Properties

Recent studies have also explored the antibacterial effects of undecenoic acid and its derivatives. The fatty acids exhibit significant antimicrobial activity against various bacterial strains. The structure-activity relationship suggests that longer carbon chains enhance antibacterial potency .

Case Studies

- Treatment of Tinea Versicolor: A case study involving the application of undecenoic acid for tinea versicolor demonstrated a reduction in fungal load and symptom relief. Patients reported significant improvement after topical administration over several weeks .

- Denture Liners Study: In a study examining denture liners containing undecenoic acid, researchers found that the compound effectively inhibited Candida albicans morphogenesis. This property is crucial in preventing denture-related stomatitis .

Table: Summary of Biological Activities

科学研究应用

Applications in the Fragrance Industry

Undecenoic acid, 3-methylbutyl ester is utilized in the fragrance industry due to its floral and waxy scent profile. Its unique olfactory characteristics make it suitable for incorporation into perfumes and scented products. The compound's volatility allows for effective diffusion of fragrance in various formulations.

Biological Activities

Research indicates that undecenoic acid derivatives exhibit significant biological activities:

- Antifungal Properties : Undecenoic acid has been studied for its antifungal effects, particularly against Candida species. The ester form may enhance these properties due to increased lipophilicity, which facilitates membrane penetration.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further research is required to elucidate these effects fully.

Lubricant Base Stocks

This compound has been evaluated for its properties as a potential lubricant base stock. Traditional mineral oil-based lubricants pose environmental risks due to toxicity and poor biodegradability. In contrast, esters derived from natural sources like undecenoic acid offer a more sustainable alternative:

- Biodegradability : These esters are more environmentally friendly compared to conventional lubricants, reducing pollution risks associated with lubricant use .

- Performance Characteristics : Studies have shown that polyol esters derived from undecenoic acid exhibit favorable lubricating properties, making them suitable for various industrial applications .

Case Studies

-

Antifungal Efficacy Study :

- A study conducted on the antifungal efficacy of undecenoic acid derivatives demonstrated significant inhibition of Candida species growth when tested in vitro. The results indicated that the ester form retained antifungal activity while enhancing membrane penetration capabilities.

- Lubricant Performance Evaluation :

化学反应分析

Acid-Catalyzed Hydrolysis

Undecenoic acid, 3-methylbutyl ester undergoes reversible hydrolysis in acidic conditions to yield undecenoic acid and 3-methylbutanol. The mechanism involves:

-

Protonation of the ester carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

-

Proton transfer and elimination of 3-methylbutanol.

-

Deprotonation to regenerate the catalyst and form undecenoic acid2 .

Reaction Conditions :

-

Catalyst: H₂SO₄ or HCl

-

Solvent: Excess water

-

Temperature: Reflux

| Reactants | Products | Key Observations |

|---|---|---|

| Ester + H₃O⁺/H₂O | Undecenoic acid + 3-methylbutanol | Reversible reaction; equilibrium driven by excess water . |

Base-Promoted Hydrolysis (Saponification)

In alkaline media, the ester cleaves irreversibly to form undecenoate salts and 3-methylbutanol:

-

Nucleophilic attack by hydroxide on the carbonyl carbon.

-

Elimination of 3-methylbutoxide, forming a carboxylate intermediate.

Reaction Conditions :

-

Base: NaOH or KOH

-

Solvent: Aqueous ethanol

| Reactants | Products | Key Observations |

|---|---|---|

| Ester + NaOH/H₂O | Sodium undecenoate + 3-methylbutanol | Reaction driven by deprotonation of the carboxylic acid . |

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The ester reduces to two primary alcohols:

-

Hydride attack at the carbonyl carbon, forming an aldehyde intermediate.

-

Second hydride addition yields a primary alcohol (11-undecenol).

-

Concurrent reduction of the ester’s alkoxy group releases 3-methylbutanol .

Reaction Conditions :

-

Reagent: LiAlH₄ (excess)

-

Solvent: Dry ether

-

Temperature: 0°C to room temperature

| Reactants | Products | Key Observations |

|---|---|---|

| Ester + LiAlH₄ | 11-Undecenol + 3-methylbutanol | LiAlH₄ selectively reduces esters over isolated double bonds . |

Transesterification

The ester’s alkoxy group can be replaced by another alcohol under acidic or basic conditions:

-

Protonation of the carbonyl (acidic) or alkoxide formation (basic).

Reaction Conditions :

-

Acid Catalyst: H₂SO₄

-

Base Catalyst: NaOR'

-

Solvent: Excess alcohol

| Reactants | Products | Key Observations |

|---|---|---|

| Ester + ROH + H⁺ | New ester + 3-methylbutanol | Equilibrium controlled by alcohol excess . |

Grignard Reaction

Grignard reagents (e.g., RMgX) react twice with the ester to form tertiary alcohols:

-

Nucleophilic acyl substitution forms a ketone intermediate.

Example Reaction :

this compound + CH₃MgBr → 3° Alcohol (C₁₉H₃₆O) + 3-methylbutanol

| Reactants | Products | Key Observations |

|---|---|---|

| Ester + 2 RMgX | Tertiary alcohol + 3-methylbutanol | Requires stoichiometric Grignard reagent . |

Comparison with Saturated Esters

The unsaturated double bond in this compound influences reactivity:

属性

IUPAC Name |

3-methylbutyl undec-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16(17)18-14-13-15(2)3/h7-8,15H,4-6,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPZGQNSTVDGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864331 | |

| Record name | 3-Methylbutyl undec-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12262-03-2 | |

| Record name | Undecenoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl undecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。